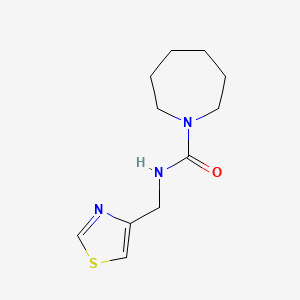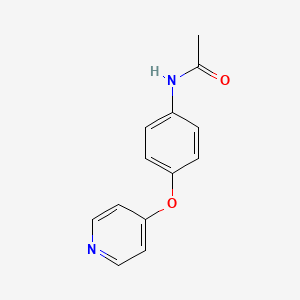
N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide, also known as TAC-101, is a chemical compound that has recently gained attention in the field of scientific research. TAC-101 is a potent and selective antagonist of the neurokinin-1 receptor, which is involved in the regulation of pain, stress, and anxiety.
Mecanismo De Acción
N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide selectively binds to the neurokinin-1 receptor, which is predominantly expressed in the central nervous system. The neurokinin-1 receptor is involved in the regulation of pain, stress, and anxiety by modulating the release of neurotransmitters such as substance P and glutamate. By blocking the neurokinin-1 receptor, this compound reduces the activity of these neurotransmitters, resulting in a decrease in pain, stress, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain sensitivity, decrease anxiety-like behaviors, and improve depressive-like behaviors. Furthermore, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide is its high selectivity for the neurokinin-1 receptor, which reduces the risk of off-target effects. Furthermore, this compound has good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it suitable for use in animal models. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide. One potential direction is to investigate the efficacy of this compound in combination with other drugs such as opioids or antidepressants. Another direction is to study the role of this compound in other diseases such as inflammatory bowel disease or multiple sclerosis. Furthermore, the development of more potent and selective neurokinin-1 receptor antagonists may lead to the discovery of new therapeutic agents for the treatment of pain, stress, and anxiety disorders.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases. Its high selectivity for the neurokinin-1 receptor and good pharmacokinetic properties make it suitable for use in animal models. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide involves the reaction of 1,3-thiazol-4-ylmethylamine with 6-chloroazepan-1-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N-methylmorpholine (NMM) in an organic solvent such as dimethylformamide (DMF). The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, anxiety disorders, and depression. In preclinical studies, this compound has shown promising results in reducing pain, anxiety, and depressive-like behaviors in animal models. Furthermore, this compound has been shown to have synergistic effects when combined with other drugs such as opioids or antidepressants.
Propiedades
IUPAC Name |
N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c15-11(12-7-10-8-16-9-13-10)14-5-3-1-2-4-6-14/h8-9H,1-7H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRBUZUUXHMXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea](/img/structure/B7542764.png)
![1-benzyl-N-[2-(3-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7542777.png)
![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)


![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)
![1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)

![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide](/img/structure/B7542843.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)